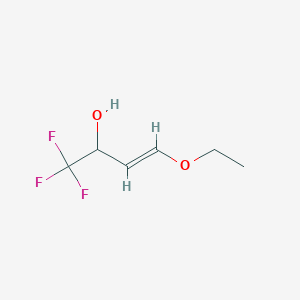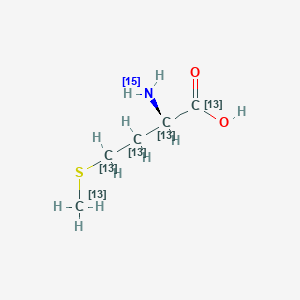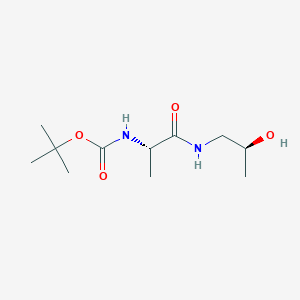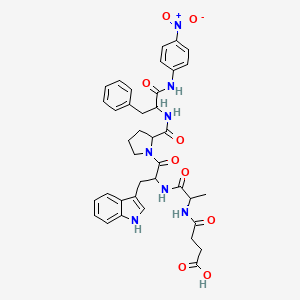
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically includes:
Protection of Amino Groups: Protecting the amino groups of the amino acids to prevent unwanted side reactions.
Coupling Reactions: Sequentially coupling the protected amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removing the protecting groups to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
Analyse Chemischer Reaktionen
Types of Reactions
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .
Common Reagents and Conditions
Reagents: Proteases such as chymotrypsin, cathepsin G, and peptidyl prolyl isomerase.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be detected spectrophotometrically .
Wissenschaftliche Forschungsanwendungen
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of proteases like chymotrypsin and cathepsin G.
Protease Inhibitor Screening: Used to screen for potential inhibitors of proteases, aiding in drug discovery.
Biochemical Studies: Employed in studies involving protein folding and conformational changes due to its interaction with peptidyl prolyl isomerase.
Wirkmechanismus
The mechanism of action of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA involves its hydrolysis by specific proteases. The peptide bond between the amino acids is cleaved, releasing p-nitroaniline. This reaction is often used to study the kinetics and specificity of proteases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-DL-Ala-DL-Pro-pNA: Another peptide substrate used for similar protease assays.
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA: A closely related compound with a slightly different amino acid sequence.
Uniqueness
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a distinct set of proteases. Its ability to release p-nitroaniline upon hydrolysis provides a convenient and measurable readout for enzyme activity .
Eigenschaften
Molekularformel |
C38H41N7O9 |
|---|---|
Molekulargewicht |
739.8 g/mol |
IUPAC-Name |
4-[[1-[[3-(1H-indol-3-yl)-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48) |
InChI-Schlüssel |
ORPSTLLJSQXELA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


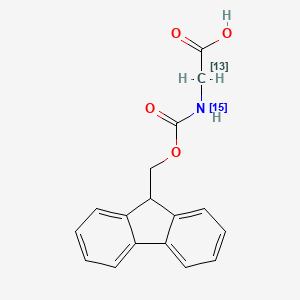
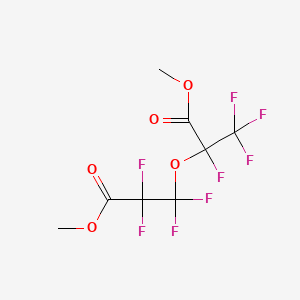

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
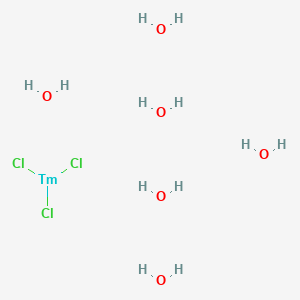
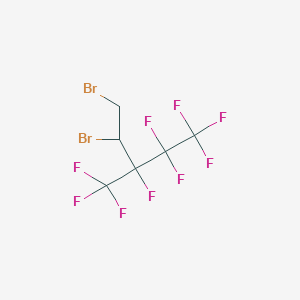
![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
